molecular formula C₁₁H₆ClN₃O₃ B1663829 Pyridazinediones-derivative-1 CAS No. 147493-44-5

Pyridazinediones-derivative-1

Cat. No. B1663829
M. Wt: 263.63 g/mol
InChI Key: QZWYCFYTWWTGQD-UHFFFAOYSA-N
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Description

Pyridazinediones are heterocycles that contain two adjacent nitrogen atoms . They have been used in various fields of organic synthesis, medicinal chemistry, and chemical biology . Pyridazinediones-derivative-1 is a derivative of pyridazine, which belongs to an important group of heterocyclic compounds containing nitrogen atoms at 1 and 2 positions in a six-membered ring and an oxygen atom at the 3rd position of the ring .


Synthesis Analysis

Novel 1-thiazolyl-pyridazinedione derivatives were prepared via multicomponent synthesis under microwave irradiation as an eco-friendly energy source and using the eco-friendly naturally occurring chitosan basic catalyst with high/efficient yields and short reaction time .


Molecular Structure Analysis

The 3,6-pyridazinedione scaffold comprises an unsaturated 6-membered heterocycle containing a hydrazine, a carbon–carbon double bond, and carbonyl functional groups .


Chemical Reactions Analysis

Pyridazinediones have been used in multi-component reactions and for the site-selective modification of cysteines and disulfides . They have also been used in the formation of drug-like molecules .


Physical And Chemical Properties Analysis

Pyridazinediones have unique properties that make them especially well-suited to cysteine/disulfide modification on a wide variety of proteins and peptides .

Scientific Research Applications

Microwave-Assisted Synthesis and Antimicrobial Potential

Pyridazinediones, particularly 1-thiazolyl-pyridazinedione derivatives, have been synthesized using a microwave-assisted multicomponent process with chitosan as a catalyst. These compounds exhibit significant antimicrobial activities against antibiotic-resistant bacteria, comparable to standard antibacterial and antifungal agents (Abu-Melha et al., 2020).

Vicarious Nucleophilic Substitution

Pyridazine derivatives including 3-pyridazinones and 3,6-pyridazinediones have been used in vicarious nucleophilic substitution reactions to form new carbon-carbon bonds. This method is innovative for synthesizing functionalized pyridazine derivatives (Ostrowicz et al., 1992).

Applications in Antibody-Drug Conjugates

Pyridazinediones have been utilized to functionalize interstrand disulfide bonds in antibodies, specifically trastuzumab, with monomethyl auristatin E (MMAE). This creates potent and selective antibody-drug conjugates (ADCs) effective against cancer cell lines in vitro and in vivo (Robinson et al., 2017).

Pseudo Jahn–Teller Effect in Derivatives

Research on 3,6-pyridazinediones and their derivatives has focused on understanding the instability of their planar configuration. This instability is attributed to the pseudo Jahn–Teller effect (PJTE), elucidating the structural differences in these compounds (Ilkhani, 2015).

Use in Organic Synthesis and Chemical Biology

3,6-Pyridazinediones are notable for their applications in organic synthesis and chemical biology, with recent developments highlighting their versatile properties and usage in various fields including medicinal chemistry (Lee, Maruani, & Chudasama, 2016).

Synthesis of Tetrahydro-3,6-pyridazinedione Hydrazones

The synthesis of tetrahydro-3,6-pyridazinedione hydrazones, useful in creating bicyclic pyridazine derivatives, showcases the potential of pyridazinediones in synthesizing novel chemical structures (Lange et al., 1993).

Pharmacological Activities

Pyridazinone, a pyridazine derivative, exhibits a broad spectrum of pharmacological activities. Structural changes in the pyridazinone moiety significantly influence its pharmacodynamic profile (Dubey & Bhosle, 2015).

Bergman Cyclization in Pyridazinedione-based Enediynes

Studies on pyridazinedione-based enediynes focus on their synthesis, chemical reactivity, and Bergman cyclization rates. These molecules have shown varying reactivity dependent on the hybridization state of certain atoms in the parent heterocyclic ring (Basak et al., 2004).

Future Directions

Pyridazinediones and their derivatives have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities . This suggests that they could have numerous practical applications in the future, particularly in the fields of medicinal chemistry and chemical biology .

properties

IUPAC Name

7-chloro-3,5-dihydro-2H-pyridazino[4,5-b]quinoline-1,4,10-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3O3/c12-4-1-2-5-6(3-4)13-8-7(9(5)16)10(17)14-15-11(8)18/h1-3H,(H,13,16)(H,14,17)(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWYCFYTWWTGQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC3=C(C2=O)C(=O)NNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridazinediones-derivative-1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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